molecular formula C21H22N2O3S B2804371 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide CAS No. 922823-23-2

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2804371
CAS No.: 922823-23-2
M. Wt: 382.48
InChI Key: HQEROWYEGOCAOD-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a synthetic organic compound featuring a benzothiazole core structure. This scaffold is recognized in medicinal chemistry as a privileged structure due to its diverse biological activities . The molecular structure incorporates a 2,5-dimethoxyphenyl substituent and a 2,4-dimethylphenylacetamide group, which may influence its physicochemical properties and interaction with biological targets. Compounds based on the 2-phenylbenzothiazole framework have been the subject of significant research interest, particularly in oncology. Structural analogs have demonstrated potent and selective antitumor properties in various human cancer cell lines, with some derivatives showing comparable efficacy to established chemotherapeutic agents like doxorubicin . The specific mechanism of action for this class of compounds often involves metabolic activation and can lead to DNA adduct formation, inducing cytotoxic effects in susceptible cells . This product is intended for research applications only, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the development of novel pharmacologically active molecules. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-13-5-6-15(14(2)9-13)10-20(24)23-21-22-18(12-27-21)17-11-16(25-3)7-8-19(17)26-4/h5-9,11-12H,10H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEROWYEGOCAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide typically involves the following steps :

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a 2-aminothiophenol derivative with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the 2,5-dimethoxyphenyl and 2,4-dimethylphenyl groups.

    Acetylation: The final step involves acetylation of the substituted thiazole to form the acetamide derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.

    Medicine: Research indicates potential anticancer properties, with studies demonstrating activity against various cancer cell lines.

    Industry: The compound’s unique chemical structure makes it a candidate for the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide involves interaction with specific molecular targets and pathways :

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogues

Compound Name Thiazole Substituent (Position 4) Acetamide Substituent (Position 2) Key Structural Differences Reference
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide 2,5-Dimethoxyphenyl 2,4-Dimethylphenyl Target compound; benchmark for comparison -
2-((2,5-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (14) 2-Oxo-2H-chromen-3-yl (coumarin) 2,5-Dimethylphenylamino Coumarin introduces π-conjugation; amino vs. acetamide linkage
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl Acetyl (no aryl group) Hydroxy group enhances H-bonding potential; simpler acetamide
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide None (unsubstituted thiazole) Diphenyl Diphenyl increases steric bulk; lacks methoxy groups
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride Chloromethyl 2,5-Dimethylphenyl Chloromethyl enhances reactivity; hydrochloride salt form

Key Observations:

  • Thiazole Substituents: The 2,5-dimethoxyphenyl group in the target compound distinguishes it from coumarin (compound 14) or hydroxy-methoxy derivatives (compound 6a). Methoxy groups may enhance electron-donating effects and moderate solubility compared to halogenated or hydroxy-substituted analogues .
  • Acetamide Side Chain: The 2,4-dimethylphenyl group in the target compound contrasts with simpler acetyl (6a) or bulky diphenyl (10) groups.
Physicochemical Properties
  • Lipophilicity: The 2,4-dimethylphenyl and 2,5-dimethoxyphenyl substituents suggest moderate lipophilicity, balancing solubility (via methoxy groups) and membrane penetration (via methyl groups). This differs from compound 6a, where the hydroxy group increases polarity, and compound 10, where diphenyl groups may limit solubility .
  • Crystallinity: Analogues like compound 10 exhibit intermolecular hydrogen bonding (N–H⋯N) and π-π interactions, stabilizing crystal lattices. The target compound’s methoxy groups may similarly facilitate H-bonding, influencing crystallinity and stability .

Biological Activity

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H15N5O5S
  • Molecular Weight : 389.39 g/mol
  • CAS Number : Not specifically listed; related compounds exist with similar structures.

The compound contains a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Thiazole derivatives have been extensively studied for their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in inflammatory processes. Research indicates that compounds similar to this compound exhibit significant inhibition of COX-2 with IC50 values as low as 0.3 nM . This suggests that the compound may possess potent anti-inflammatory properties.

Anticancer Properties

Thiazole derivatives are also recognized for their cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the thiazole structure can enhance anticancer activity. For instance, compounds with similar scaffolds have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin . The presence of electron-donating groups on the phenyl ring significantly enhances the cytotoxic activity against cancer cells .

Antimicrobial Activity

Research has indicated potential antimicrobial effects of thiazole derivatives. Compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups has been linked to increased antibacterial potency .

The biological activity of thiazole derivatives can often be attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymes : Many thiazoles act as inhibitors of COX and LOX enzymes, leading to reduced production of inflammatory mediators.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .
  • Interaction with DNA : Certain thiazole derivatives may bind to DNA or interfere with DNA replication processes, contributing to their anticancer effects .

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory potential of thiazole derivatives, a compound structurally similar to this compound was administered in a rodent model of inflammation. Results indicated a significant reduction in paw edema compared to control groups, supporting its potential use in treating inflammatory diseases.

Case Study 2: Anticancer Activity

A recent study investigated the cytotoxic effects of a series of thiazole derivatives on various cancer cell lines. The results showed that compounds with similar structures exhibited IC50 values ranging from 1 µg/mL to 10 µg/mL against breast and colon cancer cells. The study concluded that modifications in the thiazole ring could enhance anticancer activity significantly .

Q & A

Q. Example SAR Table :

DerivativeR1 (Thiazole)R2 (Phenyl)IC50 (μM, MCF-7)
Parent2,5-diOMe2,4-diMe12.3
Analog 12-OMe2,4-diMe18.7
Analog 22,5-diOEt4-Cl8.9

Advanced: How to resolve contradictions in pharmacological data (e.g., high in vitro vs. low in vivo activity)?

Methodological Answer:
Possible Causes :

  • Poor Solubility : Measure logP (e.g., shake-flask method); if logP >5, consider formulation with cyclodextrins .
  • Metabolic Instability : Incubate with liver microsomes; LC-MS identifies metabolites (e.g., demethylation of methoxy groups) .
  • Off-Target Effects : Use RNA-seq to identify unintended pathways .

Q. Resolution Workflow :

Validate Purity : Re-test compound via HPLC; impurities >1% skew results .

Dose Optimization : Perform pharmacokinetic studies (Cmax, AUC) in rodent models .

Structural Refinement : Introduce fluorine atoms to block metabolic sites .

Advanced: How to optimize solubility without compromising target binding?

Methodological Answer:
Strategies :

Polar Substituents : Replace 2,5-dimethoxy with hydroxymethyl (-CH2OH) to enhance aqueous solubility (test via shake-flask solubility assay) .

Prodrug Approach : Convert acetamide to a phosphate ester (hydrolyzed in vivo) .

Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rate .

Balancing Act : Use molecular dynamics (GROMACS) to simulate how substitutions affect both solubility and binding free energy .

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